8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline. Its core purine-2,6-dione scaffold is substituted at the 1- and 3-positions with methyl groups, the 7-position with a propyl chain, and the 8-position with a piperazinylmethyl group bearing a 4-methoxyphenyl moiety. Its synthesis likely follows methods analogous to those reported for similar 8-(piperazinylmethyl)purine derivatives, such as alkylation or nucleophilic substitution reactions at the 8-position .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-5-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)15-26-11-13-27(14-12-26)16-6-8-17(31-4)9-7-16/h6-9H,5,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMSSPFPYCOQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,3-dimethyl-7-propylxanthine with 4-(4-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Purine Core
The bicyclic purine system participates in:
-
Electrophilic aromatic substitution at electron-rich positions (C2, C6), though steric hindrance from substituents limits reactivity .
-
Hydrogen bonding : The diketone groups (C2, C6) act as hydrogen bond acceptors, influencing solubility and biological interactions .
Piperazine Moiety
The piperazine ring undergoes:
-
Protonation at physiological pH, enhancing water solubility.
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form derivatives (e.g., furan-2-carbonyl substitution).
Methoxyphenyl Group
-
Demethylation : Under strong acids (HBr/AcOH), the methoxy group converts to hydroxyl.
-
Electrophilic substitution : Directed by methoxy’s activating effects (e.g., nitration at para position).
Propyl Substituent
-
Oxidation : Forms propionaldehyde or propionic acid via strong oxidants (KMnO4).
-
Halogenation : Radical bromination at terminal CH3 group.
Stability and Degradation Pathways
Biological Interactions
-
Receptor binding : The compound’s piperazine and methoxyphenyl groups enable serotonin receptor (5-HT1A) antagonism, as seen in analogs .
-
Enzyme inhibition : Purine core mimics adenosine, inhibiting kinases (e.g., PKA) at IC50 ≈ 1.2 µM.
Derivatization Studies
Modifications at key positions alter activity:
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative to Benzene) | Catalysts/Reagents |
|---|---|---|---|
| Purine C8 methyl | Free radical halogenation | 1.5× faster | NBS, AIBN, CCl4 |
| Piperazine NH | Alkylation | 3.2× faster than aniline | MeI, K2CO3, DMF |
| Methoxyphenyl ring | Nitration | 0.8× slower than phenol | HNO3/H2SO4, 0°C |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit the activity of various kinases involved in cancer progression, including the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications:
- Anxiolytic and Antidepressant Properties : Studies have demonstrated that piperazine derivatives can modulate serotonin receptors and exhibit anxiolytic effects. The incorporation of the methoxyphenyl group enhances its affinity for these receptors .
Antimicrobial Activity
Emerging research highlights the antimicrobial potential of this compound:
- Bacterial Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent .
Case Studies
Synthesis and Structure-Based Drug Design
The synthesis of this compound involves several steps:
- Piperazine Formation : The initial step includes forming the piperazine ring through cyclization reactions.
- Alkylation : Subsequent alkylation reactions introduce the methoxyphenyl group.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Activity
The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the 7-position alkyl/aryl groups. These modifications significantly influence biological activity, solubility, and receptor affinity. Key comparisons include:
2.1.1 Piperazine Substituents
- 4-Fluorophenyl analog (): Replacing the 4-methoxyphenyl group with 4-fluorophenyl introduces an electron-withdrawing substituent. This may enhance binding to receptors requiring electron-deficient aromatic interactions, though specific activity data are unavailable .
2.1.2 7-Position Substituents
- 3-Phenylpropyl (): This bulky substituent may hinder membrane permeability compared to the target compound’s smaller 7-propyl group .
- 2-(Piperazin-1-yl)acetyl (): This acetyl-linked piperazine group is associated with antiasthmatic activity (e.g., compound 8 in showed potent vasodilation, LC50 = 35.6 µg/mL). The target compound’s 7-propyl group lacks this acetyl spacer, suggesting divergent pharmacological profiles .
2.1.3 Activity Trends
- Antiasthmatic Activity : In , electron-withdrawing groups (e.g., dichlorophenyl) on the piperazine ring correlated with enhanced vasodilatory activity. The target compound’s 4-methoxyphenyl (electron-donating) group may reduce potency compared to dichloro-substituted analogs .
- TRPC5 Channel Activation (): Xanthine derivatives with halogenated aryl groups (e.g., AM237) act as TRPC5 agonists. The target compound’s 4-methoxyphenyl group may lack the electronegativity required for similar ion channel modulation .
Physicochemical Properties
Lipophilicity and solubility vary with substituents:
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Biological Activity
The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 585556-05-4 , is a derivative of purine with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a purine core substituted with a piperazine moiety and a methoxyphenyl group. The molecular formula is , and it exhibits several pharmacophoric elements that may contribute to its biological activity.
Pharmacological Profile
The biological activity of this compound has been explored in various contexts:
- Antidepressant Activity : Research indicates that derivatives of piperazine, particularly those with methoxy substitutions, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin receptors and inhibition of monoamine oxidase enzymes .
- Antitumor Activity : Some studies suggest that this compound may possess antitumor properties by targeting specific kinases involved in cancer cell proliferation. The presence of the piperazine ring is critical for enhancing the interaction with these targets .
- Neuroprotective Effects : There is evidence to support the neuroprotective effects of similar purine derivatives against oxidative stress-induced neuronal damage. This could be attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways .
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable purine derivative under controlled conditions. For example, a common synthetic route includes the use of formaldehyde in an ethanol solvent system to yield high purity products .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Kinase inhibition | |
| Neuroprotective | Antioxidant properties |
Case Study: Antidepressant Effects
In a controlled study involving rodent models, administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound's efficacy was comparable to established antidepressants like fluoxetine .
Case Study: Cancer Cell Proliferation
In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably lower than those for non-substituted purine derivatives, suggesting enhanced potency due to the methoxyphenyl substitution .
Q & A
Q. What are the optimal synthetic routes for this compound, and what factors influence reaction yields?
The synthesis typically involves coupling the piperazine moiety to the purine-dione core via a methyl linker. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-methoxyphenyl)piperazine with a chloromethyl-purine intermediate in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base to facilitate the reaction .
- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) improves purity . Yield optimization depends on stoichiometric ratios (e.g., 1:1.5 molar ratio of piperazine to purine intermediate), reaction time (12–24 hours), and temperature (room temperature to 40°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., methoxy, piperazine, and propyl groups) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI-HRMS with <5 ppm error) .
- Infrared Spectroscopy (IR) : To detect functional groups like carbonyl (C=O) and amine (N-H) stretches .
- Elemental Analysis : To verify purity (e.g., ≤0.4% deviation from calculated C/H/N values) .
Q. What purification methods are recommended post-synthesis?
Post-synthesis purification strategies include:
- Flash Chromatography : Using silica gel and gradients of ethyl acetate/hexane to isolate the product .
- Recrystallization : Ethanol or Et₂O as solvents to remove unreacted starting materials .
- HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures of similar piperazine derivatives?
Discrepancies in crystal structures (e.g., bond angles, packing motifs) can be addressed by:
- Single-Crystal X-ray Diffraction (SCXRD) : Using Mo-Kα radiation (λ = 0.71073 Å) and software like SHELXTL for refinement .
- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and validate structural models .
- Comparative Studies : Cross-referencing with databases like Cambridge Structural Database (CSD) to identify outliers .
Q. How to design structure-activity relationship (SAR) studies focusing on the piperazine moiety's substituents?
SAR strategies include:
- Substituent Variation : Synthesizing analogs with halogen (e.g., -Br), alkyl (e.g., -CH₃), or electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl position .
- Receptor Binding Assays : Testing affinity for targets like dopamine D₂ or serotonin 5-HT₁A receptors using radioligand displacement (e.g., ³H-spiperone competition) .
- Computational Docking : Using AutoDock Vina to predict binding modes and correlate substituent effects with activity .
Q. What methodologies address discrepancies in receptor binding affinity data?
Conflicting affinity data (e.g., µM vs. nM ranges) may arise from assay conditions. Mitigation approaches:
- Standardized Assay Protocols : Use consistent buffer pH (7.4), temperature (25°C), and membrane preparation methods .
- Control Compounds : Include reference ligands (e.g., haloperidol for D₂ receptors) to validate assay sensitivity .
- Data Normalization : Express results as % inhibition or Ki values with 95% confidence intervals to account for variability .
Q. How to evaluate metabolic stability using in vitro assays?
Assess metabolic stability via:
- Liver Microsomal Incubations : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor. Monitor parent compound depletion over 60 minutes using LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme-mediated degradation .
- Metabolite Identification : HRMS-based profiling to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Q. What computational methods predict the compound's interaction with biological targets?
Advanced in silico approaches include:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications .
- Pharmacophore Modeling : Define essential interaction features (e.g., hydrogen bond acceptors near the piperazine nitrogen) using Schrödinger Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
